molecular formula C19H13FO3 B3134074 2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 400076-70-2

2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B3134074
CAS No.: 400076-70-2
M. Wt: 308.3 g/mol
InChI Key: NRJAJXKLHWTYOZ-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorophenyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of a naphthoquinone derivative with a fluorophenyl ketone. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation. The pathways involved often include oxidative stress and apoptosis (programmed cell death).

Comparison with Similar Compounds

2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone can be compared with other naphthoquinone derivatives, such as:

    Menadione (Vitamin K3): Known for its role in blood clotting and bone health.

    Plumbagin: Exhibits anti-cancer and anti-microbial properties.

    Juglone: Found in walnut trees, known for its herbicidal and anti-fungal activities.

The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO3/c1-11-15(10-17(21)14-8-4-5-9-16(14)20)19(23)13-7-3-2-6-12(13)18(11)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAJXKLHWTYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

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